
4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile
Vue d'ensemble
Description
4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H6F2N2O and a molecular weight of 184.14 g/mol . It is used in the synthesis of various substances in the laboratory .
Synthesis Analysis
The synthesis of 4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile and its derivatives involves several steps. One method involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves a cyclocondensation reaction using a trifluoromethyl-containing compound .Molecular Structure Analysis
The molecular structure of 4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is characterized by the presence of a pyridine ring, a carbonitrile group, and a difluoroethoxy group . The exact structure can be confirmed by single-crystal X-ray diffraction analyses .Chemical Reactions Analysis
The chemical reactions involving 4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile are complex and can involve several steps. For instance, the synthesis of this compound involves reactions with substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide .Applications De Recherche Scientifique
Synthetic Methodologies and Structural Analysis
- Pyridine derivatives, including 4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile analogs, have been synthesized and analyzed using X-ray diffraction, spectroscopy (FT-IR, FT-R, NMR), UV–vis absorption, and fluorescence spectroscopy techniques. These methods provide insights into the structural differences, supramolecular structure, and spectral properties of pyridine derivatives, which are crucial for their applications in material science and pharmaceutical research (Tranfić et al., 2011).
Chemical Reactions and Mechanisms
- Novel synthetic routes have been developed to produce various pyridine- and pyran-carbonitrile derivatives. These compounds have shown significant potential in antimicrobial and antioxidant activities, suggesting their applicability in developing new therapeutic agents (Lagu & Yejella, 2020).
- Another study focused on a potent inhibitor of xanthine oxidoreductase, a pyridine-carbonitrile derivative, demonstrating the compound's relevance in exploring new treatments for diseases like hyperuricemia (Matsumoto et al., 2011).
Material Science and Catalysis
- Pyridine derivatives have been utilized in the development of new materials with potential applications in corrosion inhibition, demonstrating the versatility of these compounds in industrial applications (Dandia et al., 2013).
- Research has also been conducted on the structural determination and reaction mechanisms of pyridine-carbonitrile compounds, providing foundational knowledge for their use in synthesizing complex molecular structures, which could be pivotal in pharmaceuticals and material sciences (Liu et al., 2013).
Safety and Hazards
The safety data sheet for 4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile indicates that it may cause an allergic skin reaction and serious eye damage . Precautionary measures include avoiding breathing dust, wearing protective gloves/eye protection/face protection, and washing with plenty of soap and water in case of skin contact .
Propriétés
IUPAC Name |
4-(2,2-difluoroethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O/c9-8(10)5-13-7-1-2-12-6(3-7)4-11/h1-3,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKQQGCEWQZOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Difluoroethoxy)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



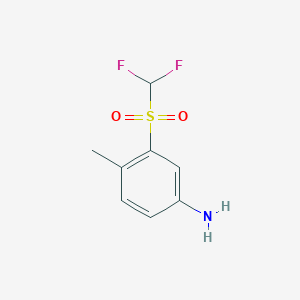
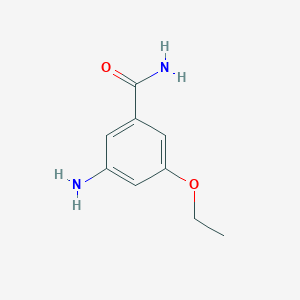
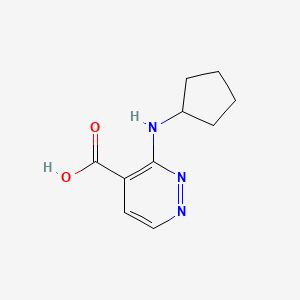
amine](/img/structure/B1459110.png)
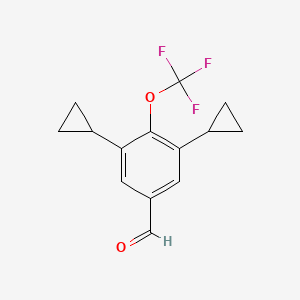

![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B1459121.png)
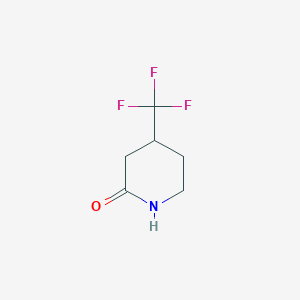
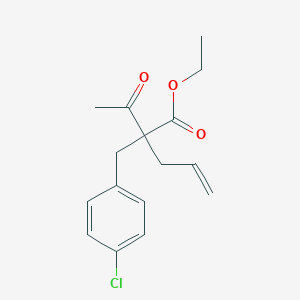
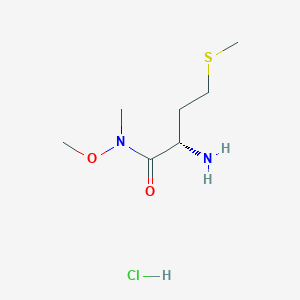
![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)